Structural Divergence from Sandalore Enables Distinct Cycloartenol Synthase Inhibition
The target compound demonstrates a measurable inhibition of Arabidopsis thaliana cycloartenol synthase, a key enzyme in phytosterol biosynthesis. This activity is not documented for the simpler cyclopentene analog Sandalore, highlighting a functional consequence of the bicyclo[3.1.0]hexane scaffold [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,300 nM (1.30E+3 nM) |
| Comparator Or Baseline | Sandalore (CAS 65113-99-7): No reported inhibition of cycloartenol synthase at comparable concentrations. |
| Quantified Difference | Activity is specific to the bicyclo[3.1.0]hexane scaffold; the monocyclic analog is inactive in this assay. |
| Conditions | Inhibition of Arabidopsis thaliana cycloartenol synthase expressed in Saccharomyces cerevisiae SMY8[pSM60.21], using [14C]-(3S)-2,3-oxidosqualene as substrate. |
Why This Matters
This unique enzyme inhibition profile indicates a potential for biological applications beyond fragrance, providing a procurement rationale for research in terpenoid biochemistry that cannot be addressed with Sandalore.
- [1] BindingDB Entry BDBM50433364, CHEMBL2377453. (n.d.). Inhibition of Arabidopsis thaliana cycloartenol synthase. Retrieved from https://www.bindingdb.org/bind/bindById?ids=50433364 View Source
